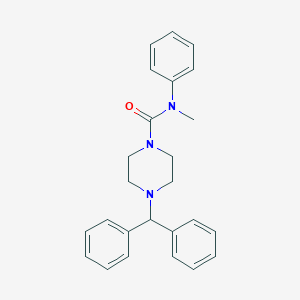

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide is a chemical compound with the molecular formula C25H27N3O and a molecular weight of 385.50138 . This compound is known for its unique structure, which includes a piperazine ring substituted with benzhydryl, methyl, and phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide typically involves the reaction of benzhydryl chloride with N-methyl-N-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzhydryl piperazine derivatives, including 4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide. A series of novel compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (H37Rv strain). The synthesized hybrids demonstrated excellent anti-tuberculosis activity with minimal cytotoxicity, indicating their potential as therapeutic agents in treating resistant strains of tuberculosis .

Table 1: Antimicrobial Activity of Benzhydryl Piperazine Derivatives

| Compound ID | MIC (μg/mL) | Comparison Drug | Activity Level |

|---|---|---|---|

| 7a | 1.56 | Ethambutol | Comparable |

| 7y | 0.78 | Rifampicin | Superior |

| 7c | >25 | Isoniazid | Inferior |

Antiparasitic Properties

The compound's structural features make it a candidate for antiparasitic drug development. Research has indicated that derivatives with similar piperazine structures exhibit activity against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The design of N-benzenesulfonyl derivatives has shown promising in vitro activity, suggesting a pathway for developing new treatments for parasitic infections .

Potassium Channel Activation

Another area of interest is the compound's potential as a potassium channel activator. Potassium channels play crucial roles in various physiological processes, and their modulation can lead to therapeutic benefits in conditions like hypertension and arrhythmias. Studies have explored the synthesis of derivatives that activate calcium-dependent potassium channels, which could lead to novel cardiovascular therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of the compound is essential for optimizing its pharmacological properties. SAR studies have revealed that modifications on the piperazine ring and the introduction of electron-withdrawing groups significantly affect the biological activity of these compounds. For instance, substituents on the benzene rings have been shown to enhance antimicrobial efficacy .

Case Study 1: Synthesis and Biological Evaluation

A study conducted on a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids demonstrated their potential as anti-tuberculosis agents. The research involved synthesizing various derivatives and assessing their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. The findings indicated that specific structural modifications led to enhanced activity compared to standard treatments .

Case Study 2: Antiparasitic Activity

In another investigation, N-benzenesulfonyl derivatives were tested against Trypanosoma cruzi. The results showed significant dose-dependent inhibition of parasite growth, highlighting the potential for further development into effective antiparasitic drugs .

Mécanisme D'action

The mechanism of action of 4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-benzhydryl-N-phenyl-1-piperazinecarboxamide

- 4-methyl-N-phenyl-1-piperazinecarboxamide

- 4-benzhydryl-N-(3-(trifluoromethyl)phenyl)-1-piperazinecarboxamide

Uniqueness

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Activité Biologique

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide, also known as AKOS002245445, is a synthetic organic compound belonging to the class of piperazinecarboxamide derivatives. This compound has garnered attention due to its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O, with a molecular weight of approximately 371.475 g/mol. The compound features a piperazine ring, which is substituted with benzhydryl and phenyl groups, along with a carboxamide functional group that contributes to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O |

| Molecular Weight | 371.475 g/mol |

| Functional Groups | Piperazine, Carboxamide |

Research indicates that this compound exhibits affinity for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions are critical for its potential applications in treating psychiatric disorders such as schizophrenia and depression. The compound’s ability to modulate neurochemical pathways suggests it may influence mood and behavior by altering neurotransmitter levels.

Key Mechanisms:

- Serotonergic Modulation : The compound can bind to serotonin receptors, potentially enhancing serotonergic signaling.

- Dopaminergic Activity : Its interaction with dopamine receptors may help regulate dopaminergic pathways involved in mood regulation.

Antipsychotic Potential

In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis in cancer cell lines, indicating its potential use as an antipsychotic agent. The compound has shown promising results in modulating receptor activity associated with psychiatric conditions.

Cancer Research Applications

Recent studies have explored the compound's effects on various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The compound has been observed to induce apoptosis in these cells through mechanisms involving cell cycle alterations and phosphatidylserine translocation.

| Cell Line | Effect Observed |

|---|---|

| MDA-MB-231 | Induction of apoptosis |

| Various Cancer Lines | Modulation of cell proliferation |

Case Studies

-

Study on Apoptosis Induction :

A study published in Molecules reported that treatment with this compound led to a significant increase in early apoptotic cells in MDA-MB-231 cells after 48 hours of exposure. This effect was time-dependent and correlated with changes in the cell cycle distribution. -

Receptor Interaction Studies :

Research conducted on receptor binding affinity showed that the compound competes effectively with known ligands for serotonin and dopamine receptors, suggesting its potential as a multi-target therapeutic agent for neuropsychiatric disorders.

Propriétés

IUPAC Name |

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c1-26(23-15-9-4-10-16-23)25(29)28-19-17-27(18-20-28)24(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-16,24H,17-20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCDWGKQOYJASI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.